molecular formula C8H9NO2S B2548336 2-(2-cyclopropylthiazol-4-yl)acetic acid CAS No. 1016703-94-8

2-(2-cyclopropylthiazol-4-yl)acetic acid

Cat. No.: B2548336
CAS No.: 1016703-94-8
M. Wt: 183.23
InChI Key: IQEZNAHGWNRZSJ-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylthiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a cyclopropyl group and at position 4 with an acetic acid moiety (Fig. 1). The cyclopropyl substituent introduces steric strain and conformational rigidity, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

2-(2-cyclopropyl-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZNAHGWNRZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(2-cyclopropylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing thiazole rings, including 2-(2-cyclopropylthiazol-4-yl)acetic acid. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. A notable study evaluated the activity of thiazole derivatives against human tumor cells, revealing promising results with mean growth inhibition values indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedGI50 (μM)TGI (μM)
This compoundHuman Colon Carcinoma15.7250.68
Other Thiazole DerivativeMDA-MB-231 (Breast)12.53N/A

2. Acetylcholinesterase Inhibition
Compounds with thiazole moieties have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies have shown that certain thiazole-based compounds exhibit significant inhibitory activity, suggesting their potential in treating neurodegenerative disorders .

Table 2: Acetylcholinesterase Inhibitory Activity

Compound NameIC50 (μM)Mechanism of Action
This compound2.7Acetylcholinesterase Inhibition
Coumarin-Thiazole Hybrid3.5Acetylcholinesterase Inhibition

Pharmacological Studies

1. Anti-inflammatory Properties
Research indicates that thiazole derivatives can exhibit anti-inflammatory effects, which are crucial in treating conditions like asthma and other respiratory disorders. For example, a related compound was shown to inhibit leukotriene synthesis in human airways, suggesting a similar potential for this compound .

Table 3: Inhibition of Leukotriene Synthesis

Compound NameIC50 (μM)Effect on Airway Contraction
This compound0.27Significant Inhibition
BAY x10050.18More Potent than MK-886

Case Studies

1. Synthesis and Evaluation
A comprehensive study focused on synthesizing various thiazole derivatives, including this compound, and evaluating their biological activities. The synthesized compounds underwent rigorous testing against multiple cancer cell lines and demonstrated varying degrees of efficacy, highlighting the importance of structural modifications in enhancing biological activity .

2. Structural Activity Relationship (SAR) Analysis
An SAR analysis was conducted to understand how modifications to the thiazole ring affect pharmacological properties. The findings indicated that substituents on the cyclopropyl group significantly influence both anticancer and acetylcholinesterase inhibitory activities, providing insights for future drug design .

Mechanism of Action

The mechanism of action of 2-(2-cyclopropylthiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position, which are crucial for its biological activity . The compound’s antimicrobial and anticancer effects are attributed to its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
2-(2-Cyclopropylthiazol-4-yl)acetic acid 2-Cyclopropyl, 4-acetic acid ~197.25* Potential bioactivity (hypothesized)
2-(Thiazol-4-yl)acetic acid hydrochloride 4-Acetic acid (as HCl salt) 179.62 Enhanced water solubility due to salt form
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid 2-CF₃, 4-acetic acid ~209.18* Electron-withdrawing CF₃ may increase acidity
2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid 2-Thiophene acetamido, 4-acetic acid ~308.37* Extended conjugation for bioactivity modulation
2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid 4-(4-MePh), 2-Ph, 5-acetic acid ~323.40* Aryl groups for π-π interactions in drug design

*Calculated based on molecular formulas.

Substituent-Driven Property Differences

  • Cyclopropyl vs. In contrast, the CF₃ group in 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid is strongly electron-withdrawing, which may lower the pKa of the acetic acid group, enhancing its solubility in polar solvents .
  • Hydrochloride Salt vs. Free Acid: The hydrochloride salt of 2-(thiazol-4-yl)acetic acid () demonstrates higher aqueous solubility compared to the free acid form of the cyclopropyl analog, which may limit its bioavailability without formulation adjustments .
  • Aromatic vs. Aliphatic Substituents: Compounds like 2-[4-(4-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid () leverage aryl groups for enhanced lipophilicity and π-π stacking interactions, making them more suitable for membrane penetration in drug candidates. The cyclopropyl group, while rigid, lacks such aromatic interactions .

Biological Activity

2-(2-Cyclopropylthiazol-4-yl)acetic acid (CAS No. 1016703-94-8) is a thiazole-derived compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring, which is known for its diverse biological activities. The presence of a cyclopropyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that certain thiazole derivatives showed high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus pneumoniae32 µg/mL
Other Thiazole Derivative APseudomonas aeruginosa16 µg/mL
Other Thiazole Derivative BBacillus subtilis64 µg/mL

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. A recent investigation into various thiazole derivatives indicated that some exhibit cytotoxic effects against cancer cell lines, such as human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly impact the compound's efficacy .

Case Study: Anticancer Efficacy
A study tested several thiazole derivatives against human cancer cell lines, reporting IC50 values in the low micromolar range for several compounds. Notably, one derivative demonstrated an IC50 of 1.61 µg/mL against glioblastoma cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µg/mL)
This compoundU251 (glioblastoma)1.61
Other Thiazole Derivative CWM793 (melanoma)1.98
Other Thiazole Derivative DA431 (epidermoid carcinoma)<5

Enzyme Inhibition

Another area of interest is the enzyme inhibitory potential of thiazole compounds. Specifically, studies have indicated that certain thiazoles act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation . This inhibition can lead to therapeutic applications in hypertension management.

The biological activity of this compound is likely attributed to its ability to interact with specific proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can modulate various cellular processes, leading to antimicrobial and anticancer effects.

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